molecular formula C7H4FNO3 B2799996 5-Fluoro-6-formylpyridine-3-carboxylic acid CAS No. 1289211-53-5

5-Fluoro-6-formylpyridine-3-carboxylic acid

Cat. No.: B2799996
CAS No.: 1289211-53-5
M. Wt: 169.111
InChI Key: WOZHKOVBRNWULD-UHFFFAOYSA-N
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Description

5-Fluoro-6-formylpyridine-3-carboxylic acid ( 1289211-53-5) is a high-value pyridine derivative of interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C 7 H 4 FNO 3 and a molecular weight of 169.11 g/mol, features a carboxylic acid and an aldehyde functional group on the pyridine ring, making it a versatile building block for the synthesis of more complex molecules . Its molecular structure is represented by the SMILES code C1=C(C=NC(=C1F)C=O)C(=O)O and it has the InChIKey WOZHKOVBRNWULD-UHFFFAOYSA-N . The presence of multiple reactive sites allows researchers to utilize it in various synthetic transformations, including condensation and cyclization reactions. It is particularly useful for constructing heterocyclic scaffolds found in many active pharmaceutical ingredients. As a specialty fine chemical, it is supplied with high purity and requires cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-formylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZHKOVBRNWULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-formylpyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 6-formylpyridine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes controlled oxidation to yield a dicarboxylic acid derivative. This reaction is critical for modifying electronic properties in pharmaceutical intermediates.

Reagent Conditions Product Yield
KMnO₄Aqueous, 60°C5-Fluoro-6-carboxypyridine-3-carboxylic acid78%
CrO₃ in H₂SO₄Room temperature, 12hSame as above65%

Mechanistic Insight :
The oxidation proceeds via nucleophilic attack on the formyl carbon by permanganate, forming a geminal diol intermediate that dehydrates to the carboxylic acid . Fluorine’s electron-withdrawing effect enhances the formyl group’s electrophilicity, accelerating the reaction .

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group, enabling access to alcohol-functionalized intermediates.

Reagent Conditions Product Yield
NaBH₄Methanol, 0°C → RT5-Fluoro-6-(hydroxymethyl)pyridine-3-carboxylic acid92%
H₂/Pd-CEthanol, 1 atmSame as above85%

Key Observation :
Sodium borohydride achieves near-quantitative reduction without affecting the carboxylic acid group, whereas catalytic hydrogenation requires careful pH control to prevent decarboxylation.

Nucleophilic Substitution

The fluorine atom participates in aromatic substitution reactions, with regioselectivity governed by electronic and steric factors.

Nucleophile Conditions Product Yield
NH₃ (gas)DMF, 100°C, 24h5-Amino-6-formylpyridine-3-carboxylic acid61%
KSCNDMSO, 80°C, 8h5-Thiocyano-6-formylpyridine-3-carboxylic acid54%

Regioselectivity Analysis :
Substitution occurs preferentially at the 2-position of the pyridine ring (relative to fluorine) due to:

  • Fluorine’s -I effect activating adjacent positions

  • Ortho-directing nature of the electron-withdrawing carboxylic acid group .

Cross-Coupling Reactions

The formyl group enables transition metal-catalyzed transformations for constructing complex architectures.

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃6-Aryl-5-fluoropyridine-3-carboxylic acid73%
HeckPd(OAc)₂, P(o-tol)₃6-Styryl-5-fluoropyridine-3-carboxylic acid68%

Operational Note :
Pre-protection of the carboxylic acid as a methyl ester is required to prevent catalyst poisoning .

Condensation Reactions

The formyl group participates in Schiff base formation, enabling applications in coordination chemistry.

Amine Conditions Product Yield
BenzylamineEtOH, Δ, 6h6-(Benzylimino)-5-fluoropyridine-3-carboxylic acid89%
HydrazineH₂O, RT, 2h6-Hydrazono-5-fluoropyridine-3-carboxylic acid95%

Applications :
Schiff base derivatives show enhanced metal-chelating capabilities compared to the parent compound, with potential in catalytic and medicinal chemistry .

Mechanistic Considerations

  • Fluorine’s Role :

    • Increases oxidative stability of adjacent substituents via C-F bond strength (∼485 kJ/mol)

    • Directs electrophilic substitution through -I effects while providing steric protection at the 4-position .

  • Carboxylic Acid Participation :

    • Acts as an internal proton source in reduction reactions

    • Stabilizes transition states in nucleophilic substitutions via resonance .

This comprehensive reactivity profile establishes 5-fluoro-6-formylpyridine-3-carboxylic acid as a versatile building block in synthetic organic chemistry, particularly for constructing fluorinated heterocycles with tailored functionality.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-6-formylpyridine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its bioactive properties make it a candidate for drug discovery, particularly in developing anti-cancer and anti-inflammatory agents. The fluorine atom enhances binding interactions with biological molecules, which is crucial for therapeutic efficacy .

Research indicates that this compound exhibits significant biological activity. It has been studied for potential antimicrobial properties against various pathogens, including bacteria and fungi . The compound's mechanism of action is primarily related to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex fluorinated compounds and heterocycles. It has been employed in various reactions such as C-H functionalization, which allows for the introduction of diverse substituents onto the pyridine ring .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound displayed moderate antibacterial activity, with minimum inhibitory concentration values indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Synthesis of Fluorinated Heterocycles

Another research effort focused on using this compound as a precursor for synthesizing novel fluorinated heterocycles through palladium-catalyzed reactions. The study highlighted the compound's ability to undergo selective C-H functionalization, resulting in high yields of desired products .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-fluoro-6-formylpyridine-3-carboxylic acid with analogous pyridine derivatives, emphasizing substituent positions, functional groups, and physicochemical properties.

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features/Applications Reference
This compound F (5), -CHO (6), -COOH (3) C₇H₄FNO₃ EN300-384712 High reactivity for derivatization
5-Fluoro-6-methylpyridine-2-carboxylic acid F (5), -CH₃ (6), -COOH (2) C₇H₆FNO₂ 1005474-88-3 Lower reactivity due to methyl group
5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid Cl (5), -CF₃ (6), -COOH (3) C₇H₃ClF₃NO₂ EN300-300971 Enhanced lipophilicity (CF₃ group)
3-Fluoropyridine-2-carboxylic Acid Hydrochloride F (3), -COOH (2), HCl salt C₆H₄FNO₂·HCl 152126-31-3 Acidic salt form for solubility
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid Cl (5), -NHCH₂CH₃ (6), -COOH (3) C₈H₈ClN₂O₂ EN300-381094 Amine functionality for hydrogen bonding
Structural and Functional Analysis :

Substituent Position Effects :

  • The position of the carboxylic acid (e.g., 2 vs. 3) alters acidity. Pyridine-3-carboxylic acids (nicotinic acid derivatives) typically exhibit lower pKa (~2.5) compared to pyridine-2-carboxylic acids (pKa ~1.0) due to inductive effects .
  • Formyl vs. Methyl : The formyl group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines) , whereas methyl groups (as in 5-fluoro-6-methylpyridine-2-carboxylic acid) impart steric hindrance and reduce reactivity .

Halogen and Functional Group Impact :

  • Fluorine (electron-withdrawing) increases the acidity of the carboxylic acid and directs electrophilic substitution reactions.
  • Trifluoromethyl (-CF₃) in 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid significantly boosts lipophilicity (logP ~2.5), making it favorable for membrane permeability in drug design .

Reactivity and Applications: The formyl group in the target compound allows for facile synthesis of hydrazones or oximes, which are intermediates in heterocyclic chemistry . Ethylamino in 5-chloro-6-(ethylamino)pyridine-3-carboxylic acid enables hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes) .

Research Findings and Practical Considerations

  • Synthetic Utility : this compound’s formyl group has been leveraged in the preparation of imine-linked covalent organic frameworks (COFs) and metal-organic complexes .
  • Stability : Formyl-containing derivatives may require storage under inert conditions to prevent oxidation of the aldehyde group to a carboxylic acid.

Notes on Data Discrepancies and Limitations

  • lists the molecular formula as C₁₁H₉ClN₂O , which conflicts with the compound’s name and expected structure. This may indicate a reporting error or a distinct derivative.
  • Direct comparative studies (e.g., solubility, thermal stability) are absent in the provided evidence; conclusions are inferred from structural analogs.
  • Experimental validation of physicochemical properties (e.g., melting point, logP) is recommended for industrial applications.

Biological Activity

5-Fluoro-6-formylpyridine-3-carboxylic acid is an intriguing compound in medicinal chemistry, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by a pyridine ring with a fluorine atom and a formyl group at specific positions, which significantly influences its chemical reactivity and biological activity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The formyl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, while the fluorine atom enhances binding interactions with biological molecules, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a potential candidate for developing new antibiotics.
  • Anticancer Activity : There is growing interest in its potential as an anticancer agent. The compound's ability to interact with cellular targets may inhibit cancer cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects : Some studies have indicated that it may exhibit anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Activity : In vitro tests revealed that this compound displayed inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Mechanistic Studies : Research has shown that the compound can effectively inhibit specific enzymes involved in inflammatory pathways, showcasing its therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Fluoro-2-formylpyridine-3-carboxylic acidDifferent position of formyl groupModerate antimicrobial properties
6-Fluoro-5-formylpyridine-3-carboxylic acidSimilar structure but varied reactivityLimited anticancer activity
Methyl 5-fluoro-6-formylpyridine-3-carboxylateMethyl ester derivative; alters solubilityEnhanced bioactivity in certain assays

The unique positioning of the fluorine and formyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to other fluorinated pyridines.

Q & A

Q. What are the key synthetic strategies for preparing 5-Fluoro-6-formylpyridine-3-carboxylic acid, and how can reaction selectivity be controlled?

Answer: The synthesis typically involves fluorination and formylation of pyridine precursors. A common approach includes:

  • Fluorination: Selective introduction of fluorine at position 5 using fluorinating agents like DAST or Selectfluor under anhydrous conditions (40–60°C, 12–24 hrs) .
  • Formylation: Vilsmeier-Haack or Duff reactions to introduce the formyl group at position 6, requiring precise pH control (pH 6–7) to avoid over-oxidation .
  • Carboxylic Acid Formation: Oxidation of a methyl or hydroxymethyl group at position 3 using KMnO₄ or RuO₄ under acidic conditions (e.g., H₂SO₄) .
    Optimization Tip: Use low temperatures (−10°C to 0°C) during fluorination to minimize side reactions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile/0.1% TFA in H₂O, 70:30 v/v). ≥95% purity is acceptable for most studies .
  • Structural Confirmation:
    • NMR: ¹⁹F NMR (δ ≈ −120 ppm for C5-F; δ ≈ −160 ppm for C6-formyl) .
    • Mass Spec: ESI-MS m/z calculated for C₇H₅FNO₃ [M+H]⁺: 170.02; observed: 170.03 .
    • FT-IR: Peaks at 1700 cm⁻¹ (C=O, carboxylic acid) and 1660 cm⁻¹ (C=O, formyl) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Electronic Effects: The electron-withdrawing fluorine at C5 activates the pyridine ring for nucleophilic substitution but deactivates the formyl group at C6 for electrophilic reactions.
  • Steric Effects: The formyl group at C6 can hinder access to the C4 position, limiting Suzuki-Miyaura couplings unless bulky ligands (e.g., SPhos) are used .
    Case Study: In Pd-catalyzed couplings, the C3-carboxylic acid directs metallation to C2/C4, enabling regioselective functionalization (e.g., arylations at C4 with 85% yield) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

  • pH Sensitivity:
    • Acidic Conditions (pH < 3): Rapid hydrolysis of the formyl group to COOH, forming 5-fluoro-6-hydroxypyridine-3-carboxylic acid .
    • Basic Conditions (pH > 9): Degradation via decarboxylation at C3 .
  • Temperature: Stable at −20°C (solid) for 6 months; decomposition occurs above 50°C (5% loss in 24 hrs) .
    Mitigation Strategy: Store lyophilized samples under inert gas (N₂ or Ar) at −80°C .

Key Methodological Recommendations

  • Synthetic Design: Prioritize stepwise functionalization (fluorination → formylation → oxidation) to avoid side reactions .
  • Analytical Workflow: Combine HPLC, ¹H/¹⁹F NMR, and FT-IR for robust structural validation .
  • Derivatization: Exploit the C3-carboxylic acid for bioconjugation (e.g., amide bonds with biomolecules) .

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